![molecular formula C13H17FN2O5 B13223614 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid is a compound with significant potential in various scientific fields. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluoropyridine moiety, and a hydroxypropanoic acid backbone. This compound is often used in organic synthesis and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by coupling with 6-fluoropyridine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the fluoropyridine moiety can engage in interactions with biological targets, such as enzymes or receptors. The hydroxypropanoic acid backbone allows for further functionalization and modification, enabling the compound to exert its effects through various pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a fluoropyridine moiety.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Contains a cyclopropane ring instead of the hydroxypropanoic acid backbone.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Features a more complex structure with additional functional groups.
Uniqueness
The uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid lies in its combination of the Boc protecting group, the fluoropyridine moiety, and the hydroxypropanoic acid backbone. This combination provides versatility in synthetic applications and potential biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C13H17FN2O5 |
|---|---|
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
3-(6-fluoropyridin-3-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17FN2O5/c1-13(2,3)21-12(20)16-9(11(18)19)10(17)7-4-5-8(14)15-6-7/h4-6,9-10,17H,1-3H3,(H,16,20)(H,18,19) |
Clé InChI |
SJGZSRQDYQEJJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(C1=CN=C(C=C1)F)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


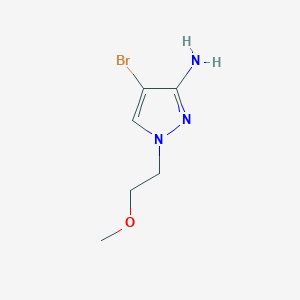

![3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13223538.png)
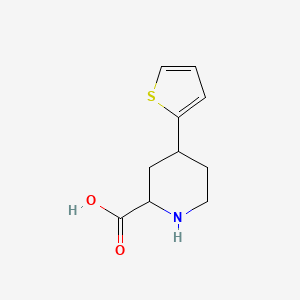
![2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13223550.png)
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)
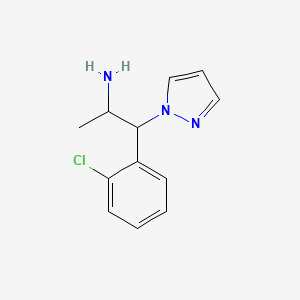
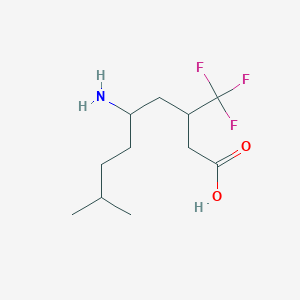
![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
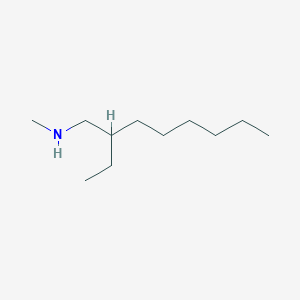
![1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)
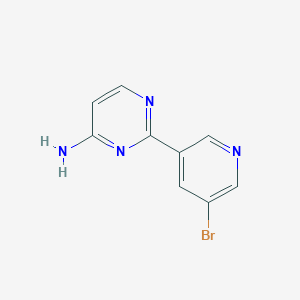
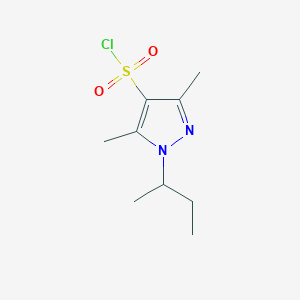
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)
